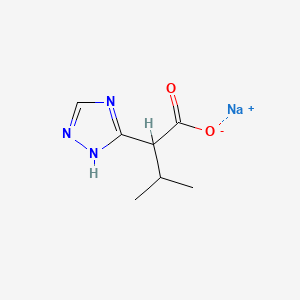

Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

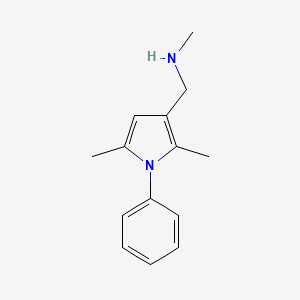

1,2,4-Triazole derivatives are a type of heterocyclic compounds that contain a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . These compounds are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their significant biological activities . Various synthetic methods have been developed over the past 20 years . For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to their unique structure, which facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis

1,2,4-Triazole derivatives exhibit a variety of physical and chemical properties. For example, they are known for their high solubility in water .Scientific Research Applications

Catalytic Applications and Synthetic Methods

Sodium azide's role in catalyzing Knoevenagel condensation has led to efficient synthesis routes for 4,5-disubstituted 1,2,3-(NH)-triazoles from aldehydes, showcasing a successful tandem Knoevenagel-[3+2] cycloaddition-elimination sequence. This method emphasizes the compound's utility in facilitating reactions in water, thereby supporting greener synthesis processes (Ponpandian & Muthusubramanian, 2012).

Material Science and Coordination Chemistry

Research has produced dinuclear manganese complexes containing chiral 1,4,7-triazacyclononane-derived ligands, including Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate derivatives. These complexes have shown potential in catalyzing the oxidation of olefins, alkanes, and alcohols, with applications ranging from synthetic chemistry to possibly renewable energy sources (Romakh et al., 2007).

Organic Synthesis and Medicinal Chemistry

Derivatives of 1,2,4-Triazole, such as Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate, have been successfully used in medicine as antibacterial and antifungal agents. This underscores the compound's significance in the development of new pharmaceuticals and highlights its role in synthesizing a new series of compounds with potential therapeutic applications (Gotsulya, 2016).

Liquid Crystal and Material Properties

The conformational peculiarities of alcohols in solutions, including those related to Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate, have been studied in both lyotropic and thermotropic liquid crystals. These studies provide insights into the molecular interactions and structural dynamics within liquid crystalline phases, which are crucial for developing advanced materials and devices (Sasanuma et al., 2004).

High Energy Materials

Investigations into the synthesis and properties of high-nitrogen compounds for potential use in energetic materials have led to the development of novel compounds, such as 1,1'-Azobis-1,2,3-triazole, which demonstrate stable N8 structures and photochromism. This highlights the compound's relevance in creating materials with unique energetic and optical properties (Li et al., 2010).

Mechanism of Action

Future Directions

Given the importance of the triazole scaffold, the discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Future research will likely continue to explore the synthesis and evaluation of novel 1,2,4-triazole derivatives.

properties

IUPAC Name |

sodium;3-methyl-2-(1H-1,2,4-triazol-5-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.Na/c1-4(2)5(7(11)12)6-8-3-9-10-6;/h3-5H,1-2H3,(H,11,12)(H,8,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXADRCIGQDVNH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC=NN1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)

![Methyl 2-{2-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2445820.png)

![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-amine;dihydrochloride](/img/structure/B2445826.png)

![N-({4-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2445828.png)

![4-[[Benzyl(methyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2445832.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(2-methylph enyl)carboxamide](/img/structure/B2445836.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)